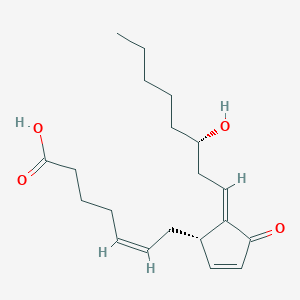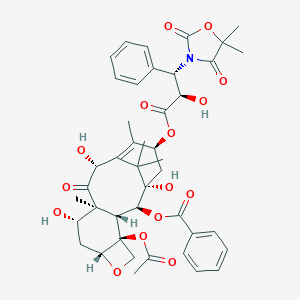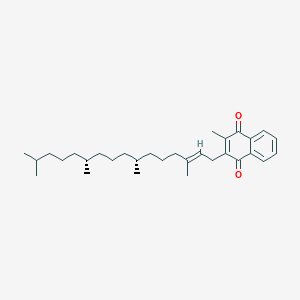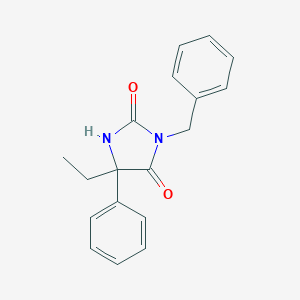
delta-12-Prostaglandin J2
Übersicht
Beschreibung
Delta12-Prostaglandin J2 ist ein natürlich vorkommendes Derivat von Prostaglandin D2. Es gehört zur Familie der Cyclopentenon-Prostaglandine, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. Delta12-Prostaglandin J2 wurde ausgiebig auf seine Rolle in verschiedenen physiologischen Prozessen untersucht, darunter Entzündungen, Apoptose und Zelldifferenzierung .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Delta12-Prostaglandin J2 wird aus Prostaglandin D2 durch eine Reihe von Dehydratisierungsreaktionen synthetisiert. Die Synthese beinhaltet die Umwandlung von Prostaglandin D2 in Prostaglandin J2, das dann einer weiteren Dehydratisierung unterzogen wird, um Delta12-Prostaglandin J2 zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung milder saurer oder basischer Katalysatoren, um den Dehydratisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von Delta12-Prostaglandin J2 folgt ähnlichen Synthesewegen wie oben beschrieben. Der Prozess wird für die großtechnische Produktion optimiert, indem Reaktionsparameter wie Temperatur, pH-Wert und Reaktionszeit gesteuert werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Delta12-Prostaglandin J2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in weniger oxidierte Formen umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte und reduzierte Derivate von Delta12-Prostaglandin J2, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Delta12-Prostaglandin J2 hat zahlreiche wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Cyclopentenon-Prostaglandinen zu untersuchen.
Biologie: Es spielt eine Rolle in der zellulären Signaltransduktion und wird verwendet, um zelluläre Reaktionen auf Stress und Entzündungen zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Krebs und Stoffwechselstörungen.
Wirkmechanismus
Delta12-Prostaglandin J2 entfaltet seine Wirkung über mehrere Mechanismen:
Interaktion mit zellulären Proteinen: Es bildet kovalente Bindungen mit nukleophilen Stellen an Zielproteinen durch eine Michael-Addition-Reaktion.
Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors Gamma (PPARγ): Es wirkt als Ligand für PPARγ und beeinflusst die Genexpression und Zelldifferenzierung.
Induktion der Apoptose: Es kann in bestimmten Zelltypen die Apoptose durch Caspase-Aktivierung induzieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Delta12-Prostaglandin J2 is synthesized from Prostaglandin D2 through a series of dehydration reactions. The synthesis involves the conversion of Prostaglandin D2 to Prostaglandin J2, which then undergoes further dehydration to form Delta12-Prostaglandin J2 . The reaction conditions typically involve the use of mild acidic or basic catalysts to facilitate the dehydration process.
Industrial Production Methods
The industrial production of Delta12-Prostaglandin J2 follows similar synthetic routes as described above. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Delta12-Prostaglandin J2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to less oxidized forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Delta12-Prostaglandin J2, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
Delta12-Prostaglandin J2 has numerous scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of cyclopentenone prostaglandins.
Biology: It plays a role in cell signaling pathways and is used to study cellular responses to stress and inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Wirkmechanismus
Delta12-Prostaglandin J2 exerts its effects through multiple mechanisms:
Interaction with Cellular Proteins: It forms covalent bonds with nucleophilic sites on target proteins through a Michael addition reaction.
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): It acts as a ligand for PPARγ, influencing gene expression and cellular differentiation.
Induction of Apoptosis: It can induce apoptosis in certain cell types through caspase activation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Prostaglandin D2: Der Vorläufer von Delta12-Prostaglandin J2, beteiligt an verschiedenen physiologischen Prozessen.
Prostaglandin J2: Ein Zwischenprodukt bei der Synthese von Delta12-Prostaglandin J2 mit ähnlichen biologischen Aktivitäten.
15-Deoxy-Delta12,14-Prostaglandin J2: Ein weiteres Cyclopentenon-Prostaglandin mit entzündungshemmenden und krebshemmenden Eigenschaften.
Einzigartigkeit
Delta12-Prostaglandin J2 ist aufgrund seiner spezifischen Struktur und der unterschiedlichen biologischen Aktivitäten, die es zeigt, einzigartig. Seine Fähigkeit, mit mehreren molekularen Zielstrukturen und Signalwegen zu interagieren, macht es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319130 | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87893-54-7, 102839-03-2 | |
| Record name | Δ12-PGJ2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)








![4-[(4-Aminophenyl)sulfonyl]resorcinol](/img/structure/B21515.png)



